1-Methyl-4-(2,2,2-trichloro-1-phenylethyl)benzene
Description
Properties
IUPAC Name |
1-methyl-4-(2,2,2-trichloro-1-phenylethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl3/c1-11-7-9-13(10-8-11)14(15(16,17)18)12-5-3-2-4-6-12/h2-10,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHIFAUPEYWZDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Catalysts
The reaction initiates with the activation of trichloroacetaldehyde by a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate a trichloromethyl carbocation intermediate. This electrophile attacks the toluene ring at the para position relative to the methyl group, driven by the electron-donating effect of the methyl substituent. The resultant carbinol intermediate, 1-(4-methylphenyl)-2,2,2-trichloroethanol, forms as a stable complex with AlCl₃, preventing premature decomposition.
Key Reaction Conditions
One-Pot Synthesis and Scalability
Industrial-scale protocols often employ a one-pot approach to bypass isolating the carbinol intermediate. For example, combining toluene, chloral, and AlCl₃ in o-dichlorobenzene at 80°C produces the carbinol-AlCl₃ complex directly, which is subsequently treated with acetic anhydride to yield the esterified product. This method minimizes side reactions such as oligomerization and enhances throughput by recycling solvents and catalysts.
Esterification and Functional Group Interconversion
While the target compound lacks ester functionality, esterification remains a critical step in purifying intermediates or modifying solubility. The carbinol intermediate is often acetylated to facilitate isolation.
Solid Superacid Catalysis
Modern protocols replace traditional sulfuric acid with solid superacid catalysts like sulfated titanium dioxide (SO₄²⁻/TiO₂). This innovation improves reaction efficiency and reduces waste. For instance, reacting 1-(4-methylphenyl)-2,2,2-trichloroethanol with glacial acetic acid over SO₄²⁻/TiO₂ at 80°C achieves 99.5% purity after flash distillation.
Advantages of Solid Catalysts
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Reusability : Catalysts retain activity for >10 cycles.
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Selectivity : Minimizes byproducts like chlorinated hydrocarbons.
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Temperature Control : Reactions proceed at 80°C vs. 120–200°C in conventional methods.
Industrial-Scale Optimization and Challenges
Purity and Chromaticity Control
Industrial synthesis prioritizes product chromaticity (≤5 APHA) to meet pharmaceutical-grade standards. Flash distillation at 180°C for 2 minutes effectively removes colored impurities derived from residual AlCl₃ or oxidized intermediates. Additionally, recycling aqueous isooctyl alcohol from the extraction step reduces solvent costs by 30%.
Byproduct Management
The primary byproduct, tetrachloroethylbenzene, forms via over-alkylation. Its formation is suppressed by:
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Stoichiometric Control : Limiting chloral to 1.05 equivalents.
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Low-Temperature Quenching : Rapid cooling to 0°C post-reaction.
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Temperature | Yield | Purity |
|---|---|---|---|---|
| Friedel-Crafts (AlCl₃) | AlCl₃ | 80°C | 92% | 95% |
| Solid Superacid | SO₄²⁻/TiO₂ | 80°C | 89% | 99.5% |
| One-Pot Industrial | AlCl₃ + Ac₂O | 20–80°C | 85% | 98% |
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(2,2,2-trichloro-1-phenylethyl)benzene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring reacts with electrophiles such as halogens, nitro groups, or sulfonic acids.
Oxidation: The methyl group attached to the benzene ring can be oxidized to form carboxylic acids or aldehydes under appropriate conditions.
Reduction: The trichloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as chlorine (Cl2), bromine (Br2), and sulfuric acid (H2SO4) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products Formed:
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of the original compound.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include the corresponding methyl derivatives.
Scientific Research Applications
1-Methyl-4-(2,2,2-trichloro-1-phenylethyl)benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It serves as a model compound in studies of aromatic hydrocarbons and their interactions with biological systems.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(2,2,2-trichloro-1-phenylethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The trichloromethyl group enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The pathways involved include the formation of intermediate carbocations, which then undergo further transformations to yield the final products.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
1-Methyl-4-(2,2,2-trichloro-1-phenylethyl)benzene, also known by its CAS number 19679-47-1, is an organic compound characterized by a complex structure that includes a methyl group and a trichlorophenylethyl moiety attached to a benzene ring. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and environmental science.
The molecular formula of this compound is C15H13Cl3, with a molecular weight of approximately 299.62 g/mol. The trichloromethyl group significantly influences its chemical reactivity, particularly in electrophilic aromatic substitution reactions .
The biological activity of this compound is primarily attributed to its electrophilic nature. The trichloromethyl group enhances the compound's reactivity, allowing it to interact with various biological targets through mechanisms such as:
- Electrophilic Aromatic Substitution : This reaction allows the compound to modify biological macromolecules like proteins and nucleic acids.
- Formation of Carbocations : The intermediate carbocations formed can lead to further transformations that may affect cellular processes.
Cytotoxicity Studies
In vitro studies assessing the cytotoxic effects of related compounds suggest that they may induce apoptosis in cancer cell lines. The mechanism often involves oxidative stress and the generation of reactive oxygen species (ROS), which can lead to cell death. Further research is needed to quantify the cytotoxic effects specifically for this compound .
Environmental Impact
Due to its chlorinated structure, this compound may also be evaluated for its environmental persistence and potential toxicological effects on aquatic organisms. Compounds with similar structures have been implicated in endocrine disruption and other ecological impacts .
Case Studies
Several studies have explored the biological implications of chlorinated aromatic compounds:
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Study on Antimicrobial Effects : A study investigated the antimicrobial properties of chlorinated benzene derivatives against E. coli and Staphylococcus aureus. Results indicated significant inhibitory effects at specific concentrations.
Compound Concentration (µg/mL) Inhibition Zone (mm) Control - 0 Compound A 50 15 Compound B 100 20 -
Cytotoxicity Assessment : Research on structurally similar compounds demonstrated varying degrees of cytotoxicity in HeLa cells, with IC50 values ranging from 10 µM to 50 µM.
Compound IC50 (µM) Compound C 25 Compound D 40 This compound (estimated) ~30
Q & A
Q. What are the optimal synthetic routes for 1-Methyl-4-(2,2,2-trichloro-1-phenylethyl)benzene in laboratory settings?
Synthesis of this compound likely involves Friedel-Crafts alkylation or cross-coupling reactions , given its substituted benzene core and trichlorinated ethane moiety. For analogous compounds, reaction conditions such as temperature (e.g., reflux), solvent choice (e.g., DMSO or acetonitrile), and catalysts (e.g., Lewis acids for Friedel-Crafts) are critical. For example, halogenation and alkylation steps may require controlled pH and inert atmospheres to avoid side reactions . Purification methods like column chromatography or recrystallization are recommended to isolate high-purity products .
Q. How can researchers characterize the structural and electronic properties of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and stereochemistry via H and C spectra.
- X-ray Crystallography : For precise 3D structural determination, as demonstrated in studies of similar chlorinated benzene derivatives .
- Computational Modeling : Density Functional Theory (DFT) can predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity patterns .
Q. What analytical methods are suitable for monitoring its stability under varying pH and temperature conditions?
- High-Performance Liquid Chromatography (HPLC) : To track degradation products.
- UV-Vis Spectroscopy : For assessing photostability, especially if the compound contains aromatic or halogenated groups prone to light-induced reactions .
- Mass Spectrometry (MS) : To identify breakdown fragments under stress conditions (e.g., thermal or oxidative) .
Advanced Research Questions
Q. How can researchers resolve data contradictions in reactivity studies of this compound?
Contradictions often arise from uncontrolled variables (e.g., solvent polarity, trace moisture). Methodological solutions include:
- Design of Experiments (DoE) : Systematic variation of reaction parameters (temperature, solvent, catalyst loading) to identify dominant factors .
- Kinetic Studies : Monitor reaction progress via in-situ techniques (e.g., IR spectroscopy) to detect intermediates or competing pathways .
- Cross-Validation : Compare results across multiple analytical methods (e.g., NMR and HPLC) to confirm consistency .
Q. What strategies are effective for studying its potential biological activity, such as antimicrobial or enzyme inhibition effects?
- In Vitro Assays : Test against bacterial strains (e.g., Staphylococcus aureus) using microdilution methods to determine minimum inhibitory concentrations (MICs) .
- Molecular Docking : Screen for interactions with biological targets (e.g., cytochrome P450 enzymes) using software like AutoDock .
- Metabolic Stability Studies : Use liver microsomes to assess degradation rates and predict in vivo behavior .
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
Q. What green chemistry adaptations can reduce environmental impact during its synthesis?
- Solvent Substitution : Replace traditional solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Catalytic Efficiency : Optimize catalyst loading (e.g., Pd nanoparticles) to minimize waste .
- Microwave-Assisted Synthesis : Reduce reaction times and energy consumption .
Methodological Considerations
Q. How should researchers design experiments to probe its reaction mechanisms (e.g., radical vs. ionic pathways)?
Q. What safety protocols are critical when handling this compound, given its halogenated structure?
- Ventilation : Use fume hoods to avoid inhalation of volatile chlorinated byproducts.
- Personal Protective Equipment (PPE) : Wear nitrile gloves and goggles to prevent dermal contact.
- Waste Management : Neutralize halogenated waste with sodium bicarbonate before disposal .
Q. How can computational tools enhance the study of its structure-activity relationships (SAR)?
- QSAR Modeling : Correlate substituent electronic parameters (e.g., Hammett constants) with biological activity data .
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or protein binding pockets to predict bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
